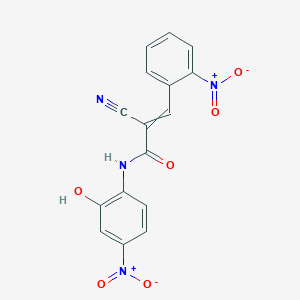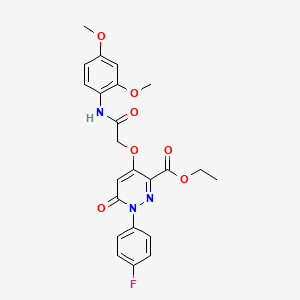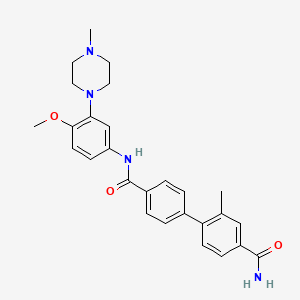![molecular formula C12H11N3O B2577556 6-Méthyl-2-(5-méthyl-4-isoxazolyl)imidazo[1,2-a]pyridine CAS No. 478049-22-8](/img/structure/B2577556.png)
6-Méthyl-2-(5-méthyl-4-isoxazolyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system combining an imidazo[1,2-a]pyridine core with an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Applications De Recherche Scientifique
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines have been found to interact with a variety of biological targets. They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines generally work by interacting with their targets and causing changes in the function of these targets .
Biochemical Pathways
Imidazo[1,2-a]pyridines can affect a variety of pathways depending on their specific targets .
Pharmacokinetics
Pharmacokinetic properties can greatly influence a compound’s bioavailability and effectiveness .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .
Analyse Biochimique
Biochemical Properties
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, this compound interacts with GABA_A receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
The effects of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine modulates synaptic transmission by enhancing GABAergic activity, which can result in sedative and anxiolytic effects .
Molecular Mechanism
The molecular mechanism of action of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine involves several key interactions with biomolecules. This compound binds to the active sites of enzymes, such as CDKs, inhibiting their activity and preventing the phosphorylation of target proteins . It also interacts with GABA_A receptors, enhancing their activity and increasing the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . Furthermore, 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine can modulate gene expression by influencing transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its effects on neuronal cells, such as enhanced GABAergic activity, can persist over extended periods .
Dosage Effects in Animal Models
The effects of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anxiolytic and sedative effects by modulating GABA_A receptor activity . At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity, but exceeding this threshold can result in detrimental outcomes .
Metabolic Pathways
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and excretion .
Transport and Distribution
Within cells and tissues, 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert effects on the central nervous system . Additionally, its interaction with plasma proteins can affect its bioavailability and distribution .
Subcellular Localization
The subcellular localization of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct its localization to these compartments, where it can interact with specific biomolecules and exert its effects . For example, its localization to the mitochondria can promote the release of cytochrome c and induce apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the isoxazole ring.
Isoxazole derivatives: Contain the isoxazole ring but differ in the fused ring system.
Uniqueness: 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is unique due to its combined imidazo[1,2-a]pyridine and isoxazole structure, which imparts distinct chemical and biological properties not found in its individual components. This fusion enhances its potential as a versatile scaffold in drug discovery and development.
Propriétés
IUPAC Name |
5-methyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-3-4-12-14-11(7-15(12)6-8)10-5-13-16-9(10)2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUORHDOABMIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2577478.png)


![3-(3,4-dimethylphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2577481.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B2577483.png)
![N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2577484.png)
![(E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2577486.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2577488.png)
![1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2577490.png)
![3-hexadecyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2577491.png)


